molecular formula C7H8ClNO B1266489 O-[(4-chlorophenyl)methyl]hydroxylamine CAS No. 5555-51-1

O-[(4-chlorophenyl)methyl]hydroxylamine

Cat. No. B1266489
CAS RN: 5555-51-1
M. Wt: 157.6 g/mol
InChI Key: GONDHKVGJCQJPR-UHFFFAOYSA-N
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Description

O-[(4-chlorophenyl)methyl]hydroxylamine, with the CAS Number 5555-51-1, is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methyl group . It is a colorless volatile liquid that is soluble in polar organic solvents and in water . The molecular weight of this compound is 157.6 g/mol .


Molecular Structure Analysis

The molecular structure of O-[(4-chlorophenyl)methyl]hydroxylamine consists of a total of 18 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

O-[(4-chlorophenyl)methyl]hydroxylamine is a powder at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Electrophilic Amination of Enzymes

O-(2,4-Dinitrophenyl)hydroxylamine, similar in structure to O-[(4-chlorophenyl)methyl]hydroxylamine, has been utilized as an active-site-directed inhibitor of D-amino acid oxidase. This process leads to the specific incorporation of an amine group into an accessible nucleophilic residue of the enzyme, significantly altering its activity and properties (D’Silva, Williams, & Massey, 1986).

Synthesis of Heterocycles

Hydroxylamine derivatives, including O-[(4-chlorophenyl)methyl]hydroxylamine, have been applied in the synthesis of various heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. These applications demonstrate the versatility of these compounds in organic synthesis (Shibuya, 1984).

Amination Efficiency

Research comparing the aminating efficiency of O-(2,4-dinitrophenyl)hydroxylamine with other hydroxylamine derivatives provides insights into the potential applications of similar compounds like O-[(4-chlorophenyl)methyl]hydroxylamine in the synthesis of substituted N-benzoyliminopyridinium ylides (Legault & Charette, 2003).

Determination of Carbonyl-Containing Compounds

O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride, structurally related to O-[(4-chlorophenyl)methyl]hydroxylamine, has been employed for the determination of a variety of carbonyl-containing compounds in different environmental samples, highlighting the compound's potential in analytical chemistry (Cancilla & Que Hee, 1992).

Reactions with Phosphorylating Agents

Studies on the reactions of methylated hydroxylamines, including those similar to O-[(4-chlorophenyl)methyl]hydroxylamine, with phosphorylating agents, provide valuable information on their potential use in various synthetic pathways and reactions (Domingos et al., 2004).

N-Oxidation and Radical Formation

O-[(4-chlorophenyl)methyl]hydroxylamine and similar compounds have been explored for their role in N-oxidation processes, leading to the formation of radical intermediates. This research is crucial for understanding the reaction mechanisms and potential applications in medicinal chemistry (Golly & Hlavica, 1985).

Analysis of Unsaturated Dicarbonyl Products

The application of derivatives of hydroxylamine, such as O-[(4-chlorophenyl)methyl]hydroxylamine, in the analysis of unsaturated dicarbonyl products in environmental studies, demonstrates their utility in atmospheric and environmental chemistry (Alvarez et al., 2009).

Molecular Conformation Studies

Investigations into the structure and conformation of methylated hydroxylamines can provide insights into the behavior and potential applications of O-[(4-chlorophenyl)methyl]hydroxylamine in various scientific fields (Riddell, Turner, Rankin, & Todd, 1979).

ESR and HPLC Analysis

The interaction of hydroxyl radicals with compounds such as O-[(4-chlorophenyl)methyl]hydroxylamine has been studied using electron spin resonance (ESR) and high-performance liquid chromatography (HPLC), offering insights into their potential applications in biological systems and analytical chemistry (Stoyanovsky, Melnikov, & Cederbaum, 1999).

Overview of Synthetic Advances

A comprehensive review of recent synthetic advances involving reagents derived from hydroxylamines, including those structurally related to O-[(4-chlorophenyl)methyl]hydroxylamine, highlights their importance in facilitating stereo- and regioselective bond-formation reactions (Sabir, Kumar, & Jat, 2018).

Safety And Hazards

The safety information for O-[(4-chlorophenyl)methyl]hydroxylamine indicates that it has several hazard statements including H302, H312, H315, H318, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

O-[(4-chlorophenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-7-3-1-6(2-4-7)5-10-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONDHKVGJCQJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902722
Record name NoName_3271
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-[(4-chlorophenyl)methyl]hydroxylamine

CAS RN

5555-51-1
Record name O-[(4-Chlorophenyl)methyl]hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5555-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[(4-chlorophenyl)methyl]hydroxylamine
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Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-chlorobenzyloxycarbamate (1.28 g, 4.97 mmol) in 15 mL of 4 M HCl-dioxane was stirred at ambient temperature for 1.5 hours. The reaction was concentrated to provide O-(4-chlorobenzyl)hydroxylamine (0.95 g, 4.90 mmol).
Name
tert-butyl 4-chlorobenzyloxycarbamate
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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